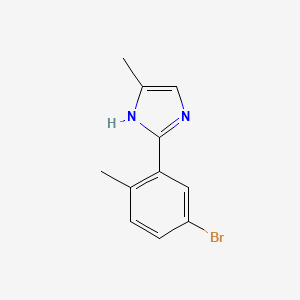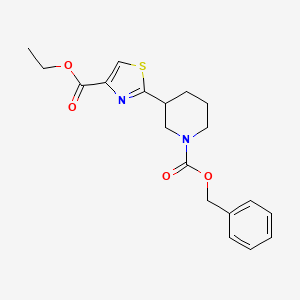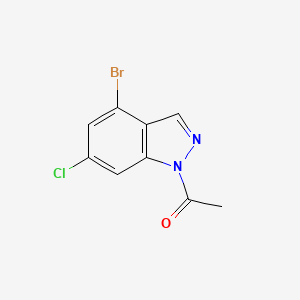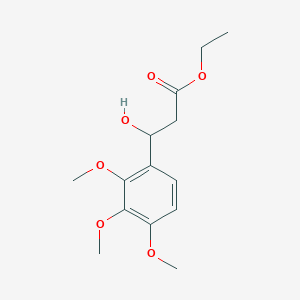
Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is an organic compound that belongs to the class of esters It features a 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate moiety, which is known for its diverse bioactivity effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate involves its interaction with various molecular targets and pathways. The compound’s trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to its diverse bioactivity effects . Additionally, it can modulate signaling pathways, such as the ERK2 pathway, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate can be compared with other esters containing the trimethoxyphenyl group:
Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Lacks the additional methoxy groups, resulting in different bioactivity profiles.
Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate: Similar structure but with different substitution patterns on the aromatic ring, leading to variations in biological activity.
Propiedades
Fórmula molecular |
C14H20O6 |
|---|---|
Peso molecular |
284.30 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O6/c1-5-20-12(16)8-10(15)9-6-7-11(17-2)14(19-4)13(9)18-3/h6-7,10,15H,5,8H2,1-4H3 |
Clave InChI |
UVEHWACDLQFBLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C(=C(C=C1)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


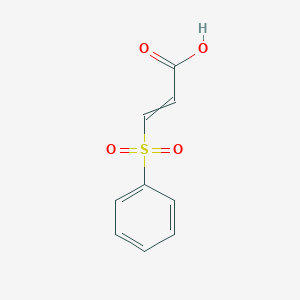


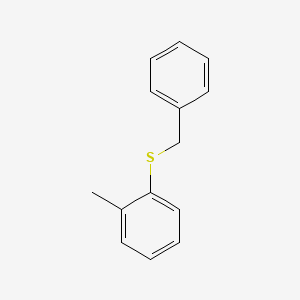
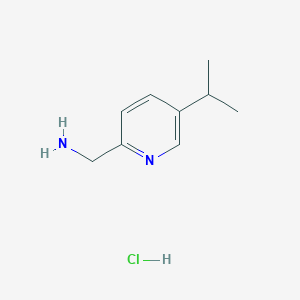

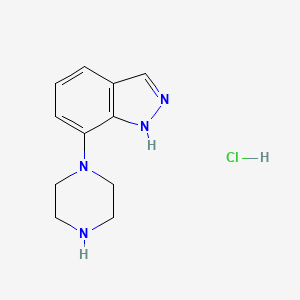
![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
